![molecular formula C27H29N3O4 B2594105 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethoxyphenyl)urea CAS No. 1024229-45-5](/img/structure/B2594105.png)
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a highly selective sigma-2 receptor ligand . The sigma-2 receptor has been cloned and identified as Tmem97, a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis . This receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in mice model of chronic pain .
Chemical Reactions Analysis
The compound has been shown to have preferential affinity for the sigma-2 receptor compared with the sigma-1 receptor and at least four other neurotransmitter receptors sites, including the norepinephrine transporter .Physical and Chemical Properties Analysis
Following oral administration, the compound showed rapid absorption and peak plasma concentration (Cmax) occurred within 10 min of dosing . Moreover, the compound showed adequate, absolute oral bioavailability of 29.0% .Applications De Recherche Scientifique
Orexin Receptor Blockade and Sleep Modulation
The orexin system, involving orexin-1 (OX1R) and orexin-2 (OX2R) receptors, plays a crucial role in maintaining wakefulness. Selective antagonists targeting these receptors, including compounds related to 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethoxyphenyl)urea, have been studied for their potential to induce and prolong sleep. For instance, studies have shown that blockade of OX2R can initiate and prolong sleep, with a notable decrease in extracellular histamine concentration in the lateral hypothalamus and an increase in dopamine release in the prefrontal cortex. This indicates a possible deactivation of the histaminergic system and a correlation with dopaminergic neurotransmission (Dugovic et al., 2009).
Synthesis of Isoquinoline Alkaloids
The synthesis of isoquinoline alkaloids, including structures resembling this compound, has been a subject of interest due to their diverse biological activities. New methodologies have been developed for the construction of the 3,4-dihydroisoquinolinone skeleton, a key structure in many isoquinoline alkaloids. These methods involve transforming isocyanates and cyclizing urea derivatives, providing a foundation for synthesizing complex isoquinoline structures (Mujde, Özcan, & Balcı, 2011).
Anti-Cancer Potential
Research has also explored the anti-cancer properties of compounds structurally similar to this compound. For example, novel annulated dihydroisoquinoline heterocycles have demonstrated cytotoxic activity against various cancer cell lines, indicating potential therapeutic applications. These compounds' cytotoxicity and docking simulation suggest their capability to initiate apoptosis in cancer cells, underscoring the importance of structural variations in enhancing anti-cancer efficacy (Saleh et al., 2020).
Pharmacological Inhibition of BRAFV600E
Compounds related to this compound have been identified as potent inhibitors of the BRAFV600E kinase, which is implicated in various cancers. Their pharmacokinetic properties and efficacy in mouse tumor xenograft models suggest potential for cancer treatment (Holladay et al., 2011).
Mécanisme D'action
Orientations Futures
The compound has shown promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . These results suggest that selective sigma-2 receptor ligands can be useful tools in the development of novel pain therapeutics . Therefore, this compound is a suitable lead candidate for further evaluation .
Propriétés
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4/c1-4-34-24-8-6-5-7-22(24)30-27(31)29-20-11-9-18(10-12-20)15-23-21-17-26(33-3)25(32-2)16-19(21)13-14-28-23/h5-12,16-17H,4,13-15H2,1-3H3,(H2,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLPOVKJJKEFPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2594024.png)
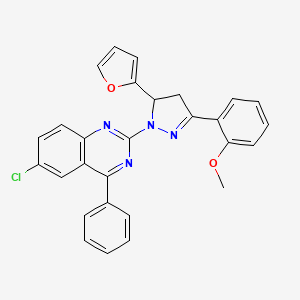
![N'-{(E)-[2-(2,6-dimethylmorpholino)-1,3-thiazol-5-yl]methylidene}-2-hydroxybenzenecarbohydrazide](/img/structure/B2594032.png)
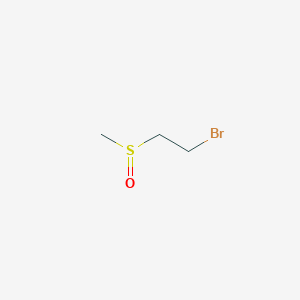

![4-Methoxy-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2594035.png)

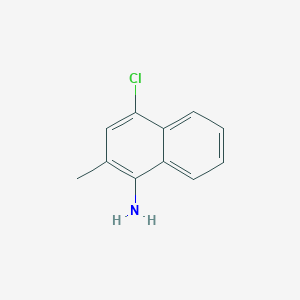
![N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2594039.png)
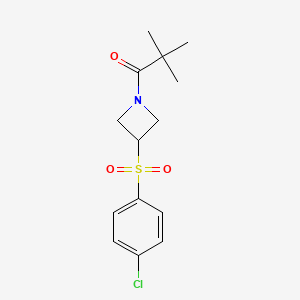
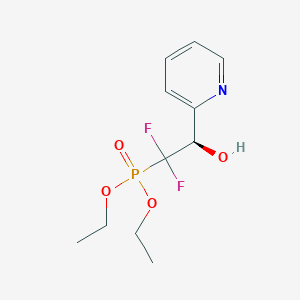
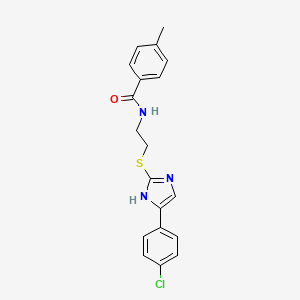
![N-(3-chloro-2-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2594045.png)
